Triethyl(methoxy)silane

Catalog No.
S1893205
CAS No.
2117-34-2
M.F
C7H18OSi
M. Wt
146.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl(methoxy)silane

CAS Number

2117-34-2

Product Name

Triethyl(methoxy)silane

IUPAC Name

triethyl(methoxy)silane

Molecular Formula

C7H18OSi

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3

InChI Key

HUZZQXYTKNNCOU-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)OC

Canonical SMILES

CC[Si](CC)(CC)OC

Silane Coupling Agent

Silylating Agent

Catalyst

Reducing Agent

Semiconductor Industry

Surface Coating

Triethyl(methoxy)silane, with the chemical formula C7_7H18_{18}OSi, is an organosilicon compound characterized by the presence of three ethyl groups and one methoxy group attached to a silicon atom. This compound is notable for its unique structure, which includes a reactive Si-H bond, making it valuable in various

Triethyl(methoxy)silane is flammable and can irritate the skin, eyes, and respiratory system []. When handling this compound, it's important to follow proper laboratory safety procedures, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

Additional Information

  • Due to the potential hazards, detailed information on mechanism of action beyond hydrolysis might require specialized scientific training or resources.

  • Reduction Reactions: It acts as a reducing agent due to its reactive Si-H bond. This bond allows the transfer of hydrogen to other molecules, facilitating reductions of various organic compounds .
  • Silylation Reactions: The methoxy group can undergo hydrolysis, leading to the formation of silanol compounds. This reaction is significant in modifying surfaces and enhancing adhesion properties in materials science .
  • Condensation Reactions: Triethyl(methoxy)silane can react with alcohols and water to form siloxanes, contributing to the synthesis of siloxane polymers .

Triethyl(methoxy)silane can be synthesized through various methods:

  • Hydrosilylation: This method involves the reaction of triethylsilane with methanol under specific conditions to introduce the methoxy group.
  • Alkylation of Silanes: The compound can also be synthesized by reacting chlorosilanes with ethyl alcohol followed by methanol treatment, allowing for the introduction of both ethyl and methoxy groups.
  • Direct Silylation: Reacting silicon dioxide with triethylamine in the presence of methanol can yield triethyl(methoxy)silane through a direct silylation process .

Triethyl(methoxy)silane finds applications across various fields:

  • Organic Synthesis: It is widely used as a reducing agent in organic chemistry for synthesizing complex molecules.
  • Surface Modification: The compound is employed in coating technologies to enhance adhesion properties on various substrates.
  • Silicone Production: It serves as an intermediate in the production of silicone polymers, which have diverse industrial applications .

Interaction studies involving triethyl(methoxy)silane have primarily focused on its reactivity with different functional groups in organic compounds. These studies reveal that triethyl(methoxy)silane can effectively interact with aldehydes, ketones, and alcohols, facilitating their transformation into more complex structures. The ability to form siloxanes through hydrolysis makes it a valuable reagent for creating hybrid materials with tailored properties .

Several compounds share structural similarities with triethyl(methoxy)silane. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
TriethylsilaneC6_6H15_{15}SiCommonly used as a reducing agent; lacks methoxy group.
TrimethylsilaneC3_3H9_9SiHighly reactive; used in hydrosilylation reactions but has different steric properties due to methyl groups.
TrimethoxysilaneC4_4H12_{12}O3_3SiContains methoxy groups but fewer alkyl chains; used for surface modification.
TriisopropylsilaneC9_9H20_{20}SiSimilar reactivity; used in organic synthesis but has different steric hindrance due to isopropyl groups.

Uniqueness: Triethyl(methoxy)silane stands out due to its combination of ethyl and methoxy groups, which enhances its reactivity compared to other silanes that may lack such functional diversity. This unique structure allows it to participate effectively in both reduction and condensation reactions, making it versatile for various applications in organic synthesis and material science .

Wikipedia

Methoxytriethylsilane

Dates

Modify: 2023-08-16

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